6-Thioguanosine monophosphate

Beschreibung

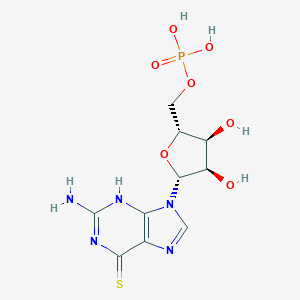

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZXYEUJBFHASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15867-02-4 | |

| Record name | NSC408090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biochemical Metabolism and Interconversion Pathways of 6 Thioguanosine Monophosphate

Initial Activation and Formation from Precursors

The formation of 6-TGMP is a critical activation step in the mechanism of action of thiopurine drugs. This process is primarily mediated by the purine (B94841) salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which acts on various thiopurine precursors.

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway, responsible for recycling purine bases. nii.ac.jp It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of 6-oxopurines, such as hypoxanthine (B114508) and guanine (B1146940), to form their respective mononucleotides. nii.ac.jpoxfordreference.com

In the context of thiopurine metabolism, HGPRT plays a direct and crucial role in the activation of 6-thioguanine (B1684491) (6-TG). It converts 6-TG directly into 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.govnih.gov This single-step activation is a vital part of the bioactivation process. The efficiency of this conversion can be influenced by the intracellular levels of HGPRT, with lower expression of the enzyme potentially leading to resistance to thiopurines. nih.govacs.org Studies have shown that high levels of HPRT activity may be a predictor for the concentration of 6-thioguanine nucleotides (6-TGNs). nih.gov

Precursor Thiopurine Metabolites and Conversion

The journey to 6-TGMP begins with the administration of precursor thiopurine drugs, most notably azathioprine (B366305) (AZA), 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (6-TG). nih.govnih.gov

Azathioprine (AZA): Following administration, AZA is non-enzymatically converted to 6-MP. nih.gov

6-Mercaptopurine (6-MP): This precursor is then metabolized by HGPRT to thioinosine monophosphate (TIMP). nih.gov TIMP subsequently undergoes a two-step conversion to 6-TGMP. First, it is converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH). Following this, guanosine (B1672433) monophosphate synthetase (GMPS) catalyzes the formation of 6-TGMP from TXMP. nih.gov

6-Thioguanine (6-TG): As mentioned previously, 6-TG is directly converted to 6-TGMP by the action of HGPRT. nih.govnih.gov

This metabolic activation pathway is in competition with catabolic pathways that inactivate the thiopurines, such as methylation by thiopurine S-methyltransferase (TPMT) and oxidation by xanthine (B1682287) oxidase (XO). nih.govgloshospitals.nhs.uk

Downstream Phosphorylation to Triphosphate Forms

Once formed, 6-TGMP serves as the substrate for a series of phosphorylation events, leading to the formation of the pharmacologically active thioguanine nucleotides.

Formation of 6-Thioguanosine Diphosphate (B83284) (6-TGDP)

6-Thioguanosine monophosphate is sequentially phosphorylated to 6-thioguanosine diphosphate (6-TGDP). nih.govnih.gov This conversion is a necessary step in the pathway towards the ultimate active triphosphate form. Elevated levels of 6-TGDP have been observed in some patients and may be associated with a poor response to azathioprine therapy. nih.govnih.gov

Formation of 6-Thioguanosine Triphosphate (6-TGTP)

Following its formation, 6-TGDP is further phosphorylated to yield 6-thioguanosine triphosphate (6-TGTP). nih.govcaymanchem.com This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.gov 6-TGTP is one of the primary biologically active metabolites of thiopurine drugs. nih.govacs.org Its cytotoxic effects are exerted through its incorporation into RNA. nih.gov

Formation of Deoxythioguanosine Triphosphate (TdGTP)

In addition to the ribonucleotide pathway, 6-TGMP can be converted to its deoxyribonucleotide counterpart. The ribonucleotide reductase enzyme complex converts 6-TGDP to deoxythioguanosine diphosphate, which is then phosphorylated to deoxythioguanosine triphosphate (TdGTP). nih.gov TdGTP is another critical active metabolite that exerts its cytotoxic effects through incorporation into DNA, leading to DNA strand breaks and inhibition of DNA replication and repair. nih.govnih.gov

Competing Catabolic Pathways

The metabolic activation of thiopurines into their cytotoxic form, 6-thioguanine nucleotides (TGNs), is in direct competition with several catabolic pathways that inactivate these drugs. The balance between these anabolic and catabolic routes is a critical determinant of therapeutic efficacy and toxicity. Key enzymes involved in the catabolism of thiopurines include Thiopurine Methyltransferase (TPMT), Xanthine Oxidase (XO), and Nudix Hydrolase 15 (NUDT15).

Role of Thiopurine Methyltransferase (TPMT)

Thiopurine S-methyltransferase (TPMT) is a crucial enzyme that catalyzes the S-methylation of thiopurine drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). nih.govwikipedia.org This process represents a major inactivation pathway, diverting 6-MP away from the metabolic steps that lead to the formation of active 6-thioguanine nucleotides (6-TGNs). nih.govnih.gov TPMT metabolizes 6-MP and 6-TG into methylated metabolites, such as methylthioinosine monophosphate (meTIMP) and methylthioguanosine monophosphate (meTGMP), respectively. nih.gov

The activity of TPMT is inversely correlated with the intracellular concentrations of 6-TGNs. nih.gov Individuals with high TPMT activity tend to have lower levels of 6-TGNs, as the precursor 6-MP is preferentially shunted towards methylation. researchgate.net This can lead to reduced therapeutic effect. Conversely, individuals with low or deficient TPMT activity accumulate higher levels of 6-TGNs, increasing the risk of severe side effects like myelosuppression. nih.govnih.govmedlineplus.gov

Genetic polymorphisms in the TPMT gene are a significant factor in the variability of patient responses to thiopurine therapy. nih.govwikipedia.org These genetic variants can lead to decreased enzyme activity and stability, resulting in reduced inactivation of thiopurines. medlineplus.gov For instance, while meTIMP, a metabolite of 6-MP, is a potent inhibitor of de novo purine synthesis and contributes to cytotoxicity, the methylation of 6-TG by TPMT is considered a deactivation step. nih.gov This highlights the differential impact of TPMT on the cytotoxicity of various thiopurines. nih.gov

Role of Xanthine Oxidase (XO)

Xanthine Oxidase (XO) is another key enzyme involved in the catabolism of thiopurines, competing with the activation pathway. nih.govconsensus.app XO, which is particularly abundant in the liver and intestinal mucosa, is responsible for oxidizing 6-mercaptopurine (6-MP) to the inactive metabolite 6-thiouric acid (6-TU). nih.govnih.gov This action significantly reduces the bioavailability of 6-MP, thereby limiting the amount of the drug available for conversion into active 6-thioguanine nucleotides (6-TGNs). nih.gov

Role of Nudix Hydrolase 15 (NUDT15)

Nudix Hydrolase 15 (NUDT15) is an enzyme that plays a critical role in the metabolism of thiopurines by dephosphorylating their active triphosphate forms. nih.govnih.gov Specifically, NUDT15 converts the cytotoxic metabolites 6-thioguanine triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (TdGTP) back to their less toxic monophosphate forms, this compound (6-TGMP) and 6-thio-deoxyguanosine monophosphate (TdGMP), respectively. nih.govnih.govnih.gov This action prevents the incorporation of these active metabolites into DNA and RNA, thereby negatively regulating the cytotoxic effects of thiopurines. nih.gov

Genetic variants in the NUDT15 gene that lead to a loss of enzyme function are strongly associated with thiopurine intolerance. nih.govnih.gov Individuals with these variants are unable to effectively inactivate the thiopurine triphosphates, leading to their excessive accumulation and subsequent severe toxicity, such as myelosuppression and hair loss. nih.govnih.gov The NUDT15 enzyme has a strong preference for thiopurine metabolites over other nucleotides. nih.gov The discovery of NUDT15's role has provided a crucial piece in understanding the pharmacogenetics of thiopurine therapy, particularly in populations of Asian descent where loss-of-function NUDT15 variants are more common. nih.govstjude.org

Deamination Pathways of Thiopurine Analogs

Deamination represents another metabolic route for thiopurine analogs. For instance, 6-thioguanine can undergo deamination by the enzyme guanine deaminase (GDA) to form 6-thioxanthine (B131520). pharmgkb.org Subsequently, 6-thioxanthine can be further oxidized by xanthine oxidase (XDH) to form 6-thiouric acid. pharmgkb.org This two-step process provides an alternative catabolic pathway for thiopurines, diverting them from activation.

Intermediary Metabolites and Their Biochemical Significance

The metabolism of thiopurines involves a complex network of enzymatic conversions, resulting in several intermediary metabolites with distinct biochemical roles. The balance between these metabolites is crucial for both the therapeutic and toxic effects of the parent drug.

| Metabolite | Precursor(s) | Key Converting Enzyme(s) | Biochemical Significance |

| 6-Thioinosine monophosphate (TIMP) | 6-Mercaptopurine (6-MP) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) | A central intermediate in the thiopurine pathway. pharmgkb.orgjci.org |

| This compound (6-TGMP) | 6-Thioguanine (6-TG), TIMP, TGTP, TdGTP | HPRT1, IMPDH, GMPS, NUDT15 | A key precursor to active thioguanine nucleotides and can be formed from the dephosphorylation of TGTP by NUDT15. nih.govpharmgkb.orgnih.gov |

| 6-Thioguanine nucleotides (6-TGNs) | 6-TGMP | Kinases | The primary active, cytotoxic metabolites of thiopurines. nih.govnih.gov They are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. pharmgkb.orgnih.gov |

| 6-Methylmercaptopurine (B131649) ribonucleotides (6-MMPR) | TIMP | Thiopurine S-methyltransferase (TPMT) | Also known as methyl-thioinosine monophosphate (meTIMP), these metabolites inhibit de novo purine synthesis. nih.govnih.gov High levels are associated with hepatotoxicity. gloshospitals.nhs.ukleedsth.nhs.uk |

| 6-Thiouric acid (6-TU) | 6-Mercaptopurine (6-MP), 6-Thioxanthine | Xanthine Oxidase (XO) | An inactive, excreted end-product of thiopurine catabolism. nih.govnih.gov |

| 6-Thioxanthosine monophosphate (TXMP) | TIMP | Inosine monophosphate dehydrogenase (IMPDH) | An intermediate in the conversion of TIMP to 6-TGMP. pharmgkb.orgdtu.dk |

The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which exert their cytotoxic effects by being incorporated into DNA and RNA. pharmgkb.orgnih.gov This incorporation disrupts normal cellular processes and induces apoptosis. pharmgkb.org Another significant group of metabolites are the 6-methylmercaptopurine ribonucleotides (6-MMPR), which are formed through the action of TPMT. nih.gov These metabolites, particularly methyl-thioinosine monophosphate (meTIMP), contribute to cytotoxicity by potently inhibiting de novo purine synthesis. nih.govpharmgkb.org However, elevated levels of 6-MMPN have been linked to an increased risk of hepatotoxicity. gloshospitals.nhs.ukleedsth.nhs.ukmayocliniclabs.com The catabolic pathways, primarily driven by XO and TPMT, lead to the formation of inactive metabolites like 6-thiouric acid, which are then excreted. nih.govnih.gov The intricate interplay between these anabolic and catabolic pathways ultimately dictates the clinical outcome of thiopurine therapy.

Molecular Mechanisms of Action of 6 Thioguanosine Monophosphate and Its Metabolites

Interference with Nucleic Acid Synthesis and Function

6-Thioguanosine (B559654) monophosphate (6-TGMP) is a crucial intermediate in the metabolic pathway of thiopurine drugs. Its conversion to active metabolites, deoxythioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP), is central to its mechanism of action, which primarily involves interference with the synthesis and function of nucleic acids. nih.gov These metabolites are incorporated into DNA and RNA, leading to significant cellular disruption.

Incorporation into Deoxyribonucleic Acid (DNA)

The incorporation of thiopurine metabolites into the DNA of cells is a key mechanism of jejich cytotoxicity. The primary metabolite involved in this process is 6-thiodeoxyguanosine triphosphate (dGTP). Once integrated into the DNA strand in place of deoxyguanosine, it triggers a cascade of events that ultimately compromise the integrity and function of the genetic material.

Induction of DNA Damage and Strand Breaks

Following its incorporation into DNA, 6-thioguanine (B1684491) (6-TG) can be methylated to form S6-methylthioguanine (S6mG). aacrjournals.org The presence of these modified bases in the DNA is a direct cause of structural damage. The primary lesions observed are DNA strand breaks. nih.gov Studies using alkaline elution have identified these breaks as the predominant form of damage. nih.gov The cytotoxicity of 6-TG has been shown to be closely correlated with the extent of its incorporation into DNA and the subsequent formation of these strand scissions. nih.gov This damage is not immediate but manifests as a delayed response, suggesting that the initial incorporation of 6-TG creates alkali-labile sites, possibly through depurination by a glycosylase mechanism, which are then converted into strand breaks. nih.gov

The process of DNA damage is further exacerbated by the cell's own repair mechanisms. Faulty repair of the incorporated thiopurines can lead to an accumulation of DNA strand breaks. nih.govacs.org This suggests a futile cycle where the cell attempts to correct the abnormality but instead introduces more damage. The generation of reactive oxygen species (ROS) in the presence of light has also been shown to contribute to DNA damage induced by thiopurine metabolites. plos.org

Mismatch Repair (MMR) System Activation and Modulation

The DNA mismatch repair (MMR) system plays a critical role in mediating the genotoxicity of 6-thioguanine. aacrjournals.orgnih.gov After 6-TG is incorporated into DNA and subsequently methylated to S6-methylthioguanine (S6mG), it can mispair with thymine (B56734) during the next round of DNA replication. aacrjournals.orgnih.gov This S6mG:T mispair is recognized by the MMR system. nih.gov

Instead of effectively repairing the mismatch, the MMR system's processing of these mispairs leads to the introduction of single-strand breaks (SSBs). aacrjournals.orgnih.gov In MMR-proficient cells, the formation of these SSBs is more frequent and persistent compared to MMR-deficient cells. aacrjournals.orgnih.gov This sustained presence of SSBs is a key signal that triggers a G2-M cell cycle arrest, ultimately leading to cell death. aacrjournals.orgnih.govnih.gov This "futile repair cycle" is considered a major contributor to the cytotoxic effects of thiopurines. nih.govnih.gov The MMR proteins MSH2, MSH6, MLH1, and PMS2 are involved in recognizing the mismatch and recruiting enzymes that create the strand breaks.

Effects on DNA Replication Fidelity

The incorporation of 6-thioguanine and its methylated form, S6-methylthioguanine, into the DNA template can significantly affect the fidelity of DNA replication. While 6-thioguanine itself does not substantially block DNA replication, it can induce G to A mutations at a notable frequency. nih.gov S6-methylthioguanine is also capable of inducing a high frequency of G to A transitions. nih.gov This mutagenic potential arises from the ability of these modified bases to mispair with thymine during replication. nih.gov The resulting mismatches, if not properly repaired, lead to permanent changes in the DNA sequence in subsequent generations of cells.

Incorporation into Ribonucleic Acid (RNA)

Perturbation of RNA Transcription

The incorporation of 6-thioguanosine (6sG) into RNA has been shown to perturb RNA transcription. nih.govacs.org While 6-thioguanine (SG) itself does not significantly compromise the efficiency or fidelity of transcription, its methylated metabolite, S6-methylthioguanine (S6mG), when present in the DNA template, has a more pronounced effect. nih.gov A single S6mG in the transcribed strand can impede transcription by human RNA polymerase II and induce transcriptional mutagenesis. nih.gov This suggests that the presence of these modified bases in the DNA can lead to errors during the synthesis of RNA molecules.

Furthermore, the incorporation of 6-thioguanosine into RNA itself can be detected and has been utilized in techniques to study RNA metabolism. acs.orgnih.gov This indicates that 6sG is integrated into RNA during transcription. nih.govacs.org While the direct functional consequences of 6sG in RNA are still being fully elucidated, the perturbation of the transcriptional process at the DNA template level by its metabolites is a clear mechanism of action.

Disruption of RNA Synthesis and Function

The cytotoxic effects of 6-thioguanosine monophosphate (6-TGMP) and its metabolites extend to the disruption of RNA synthesis and function. Following its conversion to thioguanosine triphosphate (TGTP), the analog can be incorporated into growing RNA chains by RNA polymerase. aacrjournals.orgacs.org This incorporation has been observed in various RNA fractions, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). aacrjournals.org

The presence of 6-thioguanine (6-TG) within RNA molecules can lead to several detrimental consequences. Studies have shown that the incorporation of 6-TG into RNA can inhibit protein biosynthesis. aacrjournals.orgnih.gov For instance, in mouse sarcoma 180 ascites cells, 6-TG incorporation led to a decrease in the labeling of cytoplasmic rRNA and tRNA, which coincided with an inhibition of protein synthesis. aacrjournals.org The extent of this inhibition was found to be maximal a few hours after the administration of the analog. aacrjournals.org

Influence on Messenger RNA (mRNA) Translation Efficiency

The incorporation of 6-thioguanine (6-TG) into messenger RNA (mRNA) can significantly influence the efficiency and fidelity of protein translation. nih.govnih.gov Once 6-thioguanosine triphosphate (TGTP) is utilized by RNA polymerase during transcription, the resulting 6-TG-containing mRNA is subject to the translational machinery. acs.orgnih.gov

Conversely, other in vitro experiments have demonstrated that mRNA containing 6-TG can sometimes lead to an increase in the synthesis of certain peptides. nih.gov This suggests that the impact of 6-TG on translation efficiency may be context-dependent, potentially influenced by the specific mRNA sequence and the protein being translated. It is also important to note that modifications to mRNA, in general, can alter translation fidelity, which could lead to a breakdown of immune tolerance to self-antigens if the translated proteins are altered. mdpi.comresearchgate.net The incorporation of modified nucleosides can affect mRNA stability and translational yield. frontiersin.org

| Experimental System | Observation | Reference |

| Regenerating Rat Liver Polysomes | Depression in the synthesis of specific peptides. | nih.gov |

| Wheat Germ In Vitro System | Increased synthesis of peptides from polyadenylic acid-containing RNA from 6-TG-treated rats. | nih.gov |

| Mouse Sarcoma 180 Ascites Cells | General inhibition of protein biosynthesis. | aacrjournals.org |

Inhibition of De Novo Purine (B94841) Synthesis

A significant aspect of the mechanism of action of this compound (6-TGMP) involves the inhibition of the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, which are the building blocks of DNA and RNA. youtube.comyoutube.com The inhibition of this pathway contributes to the cytotoxic effects of thiopurines. researchgate.net

Pseudofeedback Inhibition of Glutamine-5-phosphoribosylpyrophosphate Amidotransferase

This compound (6-TGMP) acts as a pseudofeedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), the first and rate-limiting enzyme in the de novo purine synthesis pathway. drugbank.com Normally, this enzyme is regulated by the end products of the pathway, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which bind to allosteric sites and inhibit its activity. nih.govnih.gov

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

In addition to inhibiting the initial step of purine synthesis, metabolites of 6-thioguanine also target a crucial subsequent enzyme, inosine monophosphate dehydrogenase (IMPDH). drugbank.comwikipedia.org IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a committed step in the synthesis of guanine (B1146940) nucleotides. wikipedia.orgrsc.org

This compound (6-TGMP) and its methylated metabolite, methylthioinosine monophosphate (me-TIMP), are potent inhibitors of IMPDH. researchgate.netdrugbank.com By competitively inhibiting IMPDH, these thiopurine metabolites block the production of XMP and, consequently, GMP, GDP, and GTP. nih.govnih.gov This inhibition is a key mechanism contributing to the cytotoxic effects of thiopurines, as rapidly dividing cells are highly dependent on the de novo synthesis of purines. youtube.comrsc.org The inhibition of IMPDH has been shown to reduce intracellular GTP levels and block adipogenesis in preadipocytes. nih.gov Furthermore, studies in models of retinal degeneration have demonstrated that inhibiting IMPDH can mitigate the dysregulation of guanine nucleotides associated with photoreceptor cell death. arvojournals.org

Modulation of Cellular Signaling Pathways

Beyond its direct effects on nucleic acid synthesis, 6-thioguanosine triphosphate (TGTP), a downstream metabolite of this compound, modulates critical cellular signaling pathways, contributing to its therapeutic and cytotoxic effects. A key target of TGTP is the small GTPase, Rac1. nih.govcaymanchem.commedchemexpress.com

Rac1 is a member of the Rho family of GTPases that plays a crucial role in various cellular processes, including T-cell proliferation and actin cytoskeleton organization. nih.gov TGTP has been shown to bind to Rac1 and inhibit its activation. caymanchem.com Specifically, in primary human CD4+ T lymphocytes, TGTP blocks CD28-dependent Rac1 activation, which is essential for T-cell proliferation. caymanchem.com This inhibition of Rac1 signaling is considered a major mechanism for the immunosuppressive effects of thiopurines in inflammatory bowel disease. nih.govnih.govnih.gov

The interaction of TGTP with Rac1 can also influence other signaling cascades. For instance, Rac1 is involved in the regulation of pro-inflammatory pathways, and its inhibition by TGTP may contribute to the anti-inflammatory properties of thiopurines. nih.gov Additionally, the disruption of normal signaling pathways by thiopurine metabolites can lead to the induction of apoptosis. nih.gov While the primary apoptotic trigger is often considered to be DNA damage, the perturbation of signaling pathways likely contributes to this process. For example, in some cell types, thiopurines can induce apoptosis, and this is interconnected with autophagy, another cellular process. nih.gov The inhibition of Rac1 has also been explored as a therapeutic strategy against certain viral infections. pidem.be

Inhibition of GTP-binding Protein Rac1

A primary mechanism of action for 6-TGNs, particularly in T-cells, is the inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase crucial for various cellular processes. nih.govresearchgate.netnih.gov Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov The activation of Rac1 is a critical step in T-cell activation and survival. researchgate.net

The active metabolite, 6-thioguanosine triphosphate (6-TGTP), directly targets Rac1. nih.gov This interaction leads to the formation of a disulfide adduct between 6-TGTP and a redox-sensitive cysteine residue within the nucleotide-binding site of Rac1. nih.gov This covalent attachment of the thiopurine nucleotide effectively "sticks" it to Rac1, preventing the exchange of the bound 6-thioguanosine diphosphate (B83284) (6-TGDP) with cellular GTP. nih.gov Consequently, Rac1 is locked in an inactive state, disrupting downstream signaling pathways necessary for T-cell function. researchgate.netnih.gov This targeted inhibition of Rac1 is considered a major contributor to the immunosuppressive effects of thiopurine drugs. nih.govresearchgate.net

While other Rho GTPases like RhoA and Cdc42 also possess the critical cysteine residue for this interaction, Rac1 appears to be the primary target in activated T-cells due to its higher activation levels in these cells. nih.gov This specific targeting of Rac1 in T-lymphocytes helps to explain the T-cell-centric immunosuppressive action of these drugs. nih.gov The inhibition of Rac1 has also been observed in endothelial cells, contributing to the anti-inflammatory effects of these compounds. nih.gov

Table 1: Key Findings on Rac1 Inhibition by 6-TGNs

| Finding | Description | Reference |

| Disulfide Adduct Formation | 6-TGTP forms a disulfide bond with a cysteine residue in the Rac1 nucleotide-binding site. | nih.gov |

| Inactivation Mechanism | The adduct prevents the exchange of 6-TGDP for GTP, locking Rac1 in an inactive state. | nih.gov |

| Primary Target in T-Cells | Rac1 is the main target in activated T-cells due to its high activation levels. | nih.gov |

| Immunosuppressive Effect | Rac1 inhibition disrupts T-cell activation and survival signaling pathways. | researchgate.net |

| Endothelial Cell Effects | Inhibition of Rac1 in endothelial cells contributes to anti-inflammatory actions. | nih.gov |

Regulation of the Rac/Vav Pathway

The inhibitory effect of 6-TGNs on Rac1 is intricately linked to the Rac/Vav signaling pathway. Vav proteins are guanine nucleotide exchange factors (GEFs) that are essential for the activation of Rac GTPases. nih.govnih.gov In T-cells, the Vav-mediated activation of Rac1 is a crucial step following T-cell receptor stimulation. nih.gov

The presence of the sulfur atom at the C-6 position of the guanine base in 6-TGNs is the key structural feature that blocks the action of Vav on Rac1. nih.gov Even though the precise molecular mechanism is still under investigation, it is clear that the 6-TGNP-bound Rac1 complex is resistant to the guanine nucleotide exchange activity of Vav. nih.gov This blockage prevents the conversion of the inactive 6-TGDP-Rac1 adduct to the active GTP-bound form, leading to an accumulation of the inactive complex within the cell. nih.gov

This disruption of the Rac/Vav pathway effectively halts the signaling cascade that would normally lead to T-cell proliferation and function. nih.gov The inability of Vav to activate the 6-TGN-bound Rac1 is a central element in the immunosuppressive mechanism of thiopurines. nih.gov

Table 2: Role of the Rac/Vav Pathway in 6-TGN Action

| Component | Role in Pathway | Effect of 6-TGNs | Reference |

| Vav | Guanine nucleotide exchange factor (GEF) for Rac1. | Unable to catalyze nucleotide exchange on 6-TGN-bound Rac1. | nih.gov |

| Rac1 | Small GTPase, activated by Vav. | Becomes locked in an inactive state due to the 6-TGN adduct. | nih.gov |

| Signaling Outcome | T-cell activation and proliferation. | Blocked, leading to immunosuppression. | nih.gov |

Effects on Ubiquitin-Specific Protease 2a (USP2a) Targets

Beyond their impact on GTPase signaling, thiopurines also exert effects through the modulation of protein stability via the ubiquitin-proteasome system. Specifically, 6-thioguanine has been shown to affect the activity and levels of Ubiquitin-Specific Protease 2a (USP2a). nih.gov USP2a is a deubiquitinase, an enzyme that removes ubiquitin tags from proteins, thereby saving them from degradation by the proteasome. nih.govresearchgate.net

Overexpression of USP2a has been linked to the stabilization of proteins like fatty acid synthase (FAS) and Mdm2, which are often elevated in cancer cells. nih.gov Research has shown that 6-TG can lead to a dose-dependent decrease in the protein levels of USP2a targets, including FAS and Mdm2. nih.gov This suggests that 6-TG inhibits the deubiquitinating activity of USP2a, leading to the degradation of these target proteins. nih.gov Interestingly, 6-TG was also found to suppress the mRNA and protein levels of USP2a itself, indicating a multi-level regulation. nih.gov Another USP2a target affected by 6-TG is cyclin D1. nih.gov

The inhibition of USP2a by 6-TG is noncompetitive and exhibits slow-binding characteristics. nih.gov This inhibition can lead to the destabilization of key proteins involved in cell growth and survival, contributing to the cytotoxic effects of the drug. nih.gov

Table 3: Impact of 6-Thioguanine on USP2a and Its Targets

| Target | Function | Effect of 6-Thioguanine | Reference |

| USP2a | Deubiquitinase, stabilizes target proteins. | Inhibited; mRNA and protein levels are suppressed. | nih.govnih.gov |

| Fatty Acid Synthase (FAS) | Enzyme involved in fatty acid synthesis, often overexpressed in cancer. | Protein levels are decreased due to increased degradation. | nih.gov |

| Mdm2 | A negative regulator of the p53 tumor suppressor. | Protein levels are decreased. | nih.gov |

| Cyclin D1 | A key regulator of the cell cycle. | Protein levels are reduced. | nih.gov |

Mechanisms of Cellular Resistance to Thiopurines Involving 6 Thioguanosine Monophosphate

Role of Salvage Pathway Enzymes in Resistance

The purine (B94841) salvage pathway is essential for the activation of thiopurine prodrugs into their therapeutically active forms. Enzymes in this pathway convert thiopurines into thiopurine nucleotides, which can then be incorporated into DNA and RNA, leading to cytotoxicity.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical enzyme in the purine salvage pathway that converts 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) into their respective active metabolites, thioinosine monophosphate (TIMP) and 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.gov A decrease in the expression or activity of HGPRT can significantly impair the conversion of thiopurines into their cytotoxic forms, leading to drug resistance. nih.govnih.govacs.org

In resistant acute lymphoblastic leukemia (ALL) cell lines, a significant decrease in the production of TIMP and TGMP from 6-MP and 6-TG was observed, indicating impaired thiopurine conversion. nih.gov This was linked to a novel mutation in the HPRT1 gene (c.495_496insA), which resulted in a frameshift and premature termination of the protein, leading to a loss of function. nih.gov Re-expression of wild-type HPRT1 in these resistant cells was able to reverse the drug resistance, highlighting the central role of HGPRT activity in thiopurine sensitivity. nih.gov Studies have shown that cell lines with low HGPRT expression are significantly more resistant to 6-TG. acs.org

| Cell Line | HGPRT Status | Observed Resistance to Thiopurines | Reference |

| Reh-6MPR | Loss-of-function mutation (c.495_496insA) | ~1000-fold more resistant to 6-MP compared to control cells. nih.gov | nih.gov |

| Reh-6TGR | Loss-of-function mutation (c.495_496insA) | ~1000-fold more resistant to 6-TG compared to control cells. nih.gov | nih.gov |

| SK-BR-3 | Low HGPRT expression | High intrinsic resistance to 6-TG, with about 40% of cells being resistant even at high concentrations. acs.org | acs.org |

DNA Repair Mechanisms in Thiopurine Resistance

Once active thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA, they trigger cellular DNA repair mechanisms. Alterations in these repair pathways can lead to tolerance of the DNA damage and subsequent resistance to the drug.

The DNA mismatch repair (MMR) system plays a crucial role in recognizing and repairing base mismatches and small insertions or deletions that can occur during DNA replication and recombination. reactome.orgnih.gov When 6-thioguanine is incorporated into DNA, it can be misread, leading to the MMR system initiating a futile cycle of repair that ultimately results in apoptosis. immunogenetics.nl

However, defects in the MMR system can lead to tolerance of 6-thioguanine-induced DNA damage. researchgate.net Cells with deficient MMR (dMMR) are unable to recognize the incorporated thioguanine, thus avoiding the induction of apoptosis and allowing the cells to survive and proliferate despite the presence of the damaged DNA. immunogenetics.nlresearchgate.net This tolerance is a significant mechanism of acquired resistance to thiopurines. For example, cell lines deficient in the MMR protein MSH2 show increased resistance to thiopurines. immunogenetics.nl

O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine (B1146940). nih.govnih.gov While primarily known for its role in resistance to alkylating agents, research has shown its involvement in resistance to 6-thioguanine. nih.gov

In a study using a human melanoma cell line and its 6-TG resistant variant, the resistant cells were found to express approximately three-fold more MGMT protein and mRNA than the sensitive parent cells. nih.gov This increased expression of MGMT is thought to contribute to the repair of DNA damage induced by 6-thioguanine. Furthermore, pretreatment of the resistant cells with an MGMT inhibitor, O6-benzylguanine, led to their sensitization to 6-TG. nih.gov This suggests that elevated MGMT activity can be a mechanism of resistance to thiopurines, and its inhibition may be a strategy to overcome this resistance.

| Cell Line | MGMT Expression Level | Effect on 6-TG Sensitivity | Reference |

| GA-6-TG (resistant melanoma) | ~3-fold higher than sensitive cells | Increased resistance to 6-TG. nih.gov | nih.gov |

| GA (sensitive melanoma) | Normal | Sensitive to 6-TG. nih.gov | nih.gov |

Altered Metabolic Enzyme Activities in Resistance

The balance between the activation and inactivation of thiopurines is a critical determinant of their efficacy. Increased catabolism of these drugs can lead to lower levels of their active metabolites and, consequently, to drug resistance.

Thiopurine methyltransferase (TPMT) is a key enzyme in the catabolism of thiopurines. It catalyzes the S-methylation of 6-mercaptopurine and 6-thioguanine, converting them into inactive metabolites. immunogenetics.nlnih.govmedlineplus.gov While low TPMT activity is a well-known risk factor for thiopurine-induced toxicity due to the accumulation of active 6-TGNs, high TPMT activity can be associated with drug resistance. nih.govpathologytestsexplained.org.au

Increased Hydrolysis by Nudix Hydrolase 15 (NUDT15)

Nudix Hydrolase 15 (NUDT15) plays a crucial role in the inactivation of active thiopurine metabolites. mdpi.com This enzyme functions by converting the cytotoxic 6-thioguanosine triphosphate (6-TGTP) and 6-deoxythioguanosine triphosphate (6-dGTP) into their less toxic monophosphate forms, 6-thioguanosine monophosphate (6-TGMP) and 6-deoxythioguanosine monophosphate (6-dGMP), respectively. researchgate.netnih.gov This dephosphorylation prevents the incorporation of active metabolites into DNA and RNA, thereby mitigating cellular damage. nih.gov

Genetic variations within the NUDT15 gene can lead to a loss of its enzymatic function. nih.govaacrjournals.org Individuals with certain NUDT15 variants exhibit reduced or absent NUDT15 activity, leading to an accumulation of active 6-TGTP. nih.govresearchgate.net This buildup of cytotoxic metabolites increases the risk of severe side effects, particularly myelosuppression. mdpi.comresearchgate.net The activity of NUDT15 is, therefore, a significant determinant of an individual's tolerance to thiopurine therapy. nih.govaacrjournals.org

Research has shown that wildtype NUDT15 efficiently converts TGTP to TGMP. aacrjournals.org However, various genetic variants of NUDT15 exhibit a substantial loss of this enzymatic activity, ranging from 74.4% to a complete loss. aacrjournals.org For instance, the p.Arg139Cys variant, among others, has been linked to decreased protein stability and enzymatic function, leading to heightened sensitivity to thiopurines. researchgate.net

Table 1: Catalytic Efficiency of Wildtype and Variant NUDT15 Proteins

| NUDT15 Variant | Catalytic Efficiency (Vmax/Km) | Percentage Loss of Enzymatic Activity |

|---|---|---|

| Wildtype | 107.9 ± 0.2 | - |

| p.Arg139His | 23.6 ± 0.9 | ~78% |

| p.Val18Ile | 27.7 ± 1.1 | ~74% |

| p.Val18_Val19insGlyVal | 14.9 ± 1.1 | ~86% |

| p.Arg139Cys | Undetectable | 100% |

Data adapted from Moriyama et al. (2016). aacrjournals.org

Cellular Uptake and Efflux Transporter Modulation in Resistance

The concentration of thiopurine metabolites within a cell is a critical factor in their therapeutic effect, and this is regulated by a balance between cellular uptake and efflux. nih.gov Modulation of the transport proteins responsible for moving these compounds across the cell membrane is a significant mechanism of resistance. nih.gov

Resistance to thiopurines can arise from either a decrease in the activity of influx transporters, which carry the drug into the cell, or an increase in the activity of efflux transporters, which pump the drug out. nih.gov Several transporter proteins have been implicated in this process.

Influx Transporters:

The downregulation of specific solute carrier (SLC) transporters has been shown to confer resistance to thiopurines. nih.gov These transporters are responsible for the uptake of thiopurine metabolites into the cell. Key influx transporters include:

SLC28A2 (CNT2) nih.gov

SLC28A3 (CNT3) nih.gov

SLC29A1 (ENT1) nih.gov

SLC29A2 (ENT2) nih.gov

Reduced expression of these transporters leads to lower intracellular concentrations of thiopurine metabolites, thereby diminishing their cytotoxic effects. nih.gov

Efflux Transporters:

Conversely, increased activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps, can also lead to thiopurine resistance. nih.gov These transporters actively remove thiopurine intermediates and metabolites from the cell. nih.gov Notable efflux transporters involved in thiopurine resistance are:

ABCC4 (MRP4) nih.gov

ABCC5 (MRP5) nih.gov

Overexpression of ABCC4 and ABCC5 results in lower intracellular levels of 6-thioguanine nucleotides (6-TGNs) and other thiopurine metabolites. nih.gov Both MRP4 and MRP5 have been shown to transport thiopurine monophosphates, with MRP4 demonstrating a higher transport rate for thioguanosine monophosphate. nih.gov Polymorphisms in the ABCC4 gene have been associated with altered thiopurine sensitivity. nih.gov

Table 2: Cellular Transporters Involved in Thiopurine Resistance

| Transporter | Family | Function | Role in Resistance |

|---|---|---|---|

| SLC28A2 (CNT2) | Solute Carrier (SLC) | Influx | Downregulation leads to decreased drug uptake and resistance. nih.gov |

| SLC28A3 (CNT3) | Solute Carrier (SLC) | Influx | Downregulation leads to decreased drug uptake and resistance. nih.gov |

| SLC29A1 (ENT1) | Solute Carrier (SLC) | Influx | Downregulation leads to decreased drug uptake and resistance. nih.gov |

| SLC29A2 (ENT2) | Solute Carrier (SLC) | Influx | Downregulation leads to decreased drug uptake and resistance. nih.gov |

| ABCC4 (MRP4) | ATP-Binding Cassette (ABC) | Efflux | Increased activity leads to enhanced drug efflux and resistance. nih.gov |

| ABCC5 (MRP5) | ATP-Binding Cassette (ABC) | Efflux | Increased activity leads to enhanced drug efflux and resistance. nih.gov |

Synthetic Methodologies and Prodrug Strategies for 6 Thioguanosine Monophosphate

Chemical Synthesis Approaches

Chemical synthesis provides versatile and robust methods for the production of 6-TGMP and its derivatives, allowing for the introduction of various modifications to enhance its properties.

Modification of Guanosine (B1672433) Derivatives

A common and effective strategy for the chemical synthesis of 6-TGMP begins with the modification of the readily available nucleoside, guanosine. nih.govacs.org This multi-step process involves the strategic use of protecting groups to achieve the desired chemical transformations.

A typical synthetic route is as follows:

Protection of Hydroxyl Groups: The synthesis starts by protecting the three hydroxyl groups (2', 3', and 5') of guanosine using tert-butyldimethylsilyl (TBS) ethers. nih.govacs.org

Thionation: The 6-oxo group of the protected guanosine is then converted into a 6-thio group. This transformation is commonly achieved by treatment with Lawesson's reagent, yielding the 6-thioguanosine (B559654) derivative in high yields. nih.govacs.org

Selective Deprotection: Subsequently, the 5'-O-TBS protecting group is selectively cleaved under acidic conditions. This step yields a crucial precursor with free hydroxyl groups at the 5' position, ready for the attachment of the monophosphate group. nih.govacs.org

This method provides a reliable pathway to 6-thioguanosine, which can then be phosphorylated to yield 6-TGMP.

Phosphorimidazolide Chemistry for Nucleotide Synthesis

Phosphorimidazolide chemistry is a key method employed in nucleotide synthesis, including the preparation of 6-TGMP derivatives. This approach involves the activation of a phosphomonoester to form a highly reactive phosphorimidazolide intermediate. rsc.org

In one synthetic pathway, 6-thioguanosine is first treated with phosphorus oxychloride to produce 6-thioguanosine monophosphate. This product can then be converted into its P-imidazolide derivative using a dithiodipyridine/triphenylphosphine activation system. rsc.org This activated intermediate is then ready for coupling with other molecules to form pyrophosphate bonds, as demonstrated in the synthesis of 6-thioguanosine-containing cap analogs. rsc.org

Furthermore, mild phosphor(III)amidite chemistry, a related technique, is utilized for the attachment of phosphotriester moieties to the 6-thioguanosine precursor. This reaction is catalyzed by agents such as 5-(benzylthio)-1H-tetrazole. acs.orgresearchgate.net The resulting P(III) intermediates are then oxidized to the more stable P(V) phosphate (B84403) triesters. researchgate.net

Enzymatic Synthesis Pathways

In biological systems, this compound is synthesized enzymatically as part of the metabolic activation of thiopurine prodrugs. nih.gov The primary enzyme responsible for this conversion is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govresearchgate.net

This salvage pathway enzyme catalyzes the conversion of 6-thioguanine (B1684491) (6-TG) directly to this compound (6-TGMP). nih.govresearchgate.net This single-step activation is a crucial part of the mechanism of action for 6-TG. nih.gov The resulting 6-TGMP can then be further phosphorylated to the active diphosphate (B83284) (6-TGDP) and triphosphate (6-TGTP) forms. clinpgx.org

Prodrug Development to Enhance Cellular Delivery and Overcome Resistance

A significant challenge in the therapeutic use of nucleotides like 6-TGMP is their poor cell permeability due to the negative charge of the phosphate group at physiological pH. nih.govmdpi.com To address this, various prodrug strategies have been developed to enhance cellular uptake and bypass resistance mechanisms. nih.govacs.org

Masking of 5'-O-Monophosphate Group with Biolabile Protection Groups

The core principle of these prodrug strategies is to mask the negatively charged oxygen atoms of the 5'-O-monophosphate group with "biolabile" protecting groups. nih.govacs.org These groups are designed to be stable in the extracellular environment but are cleaved by intracellular enzymes, such as esterases, to release the active 6-TGMP inside the cell. nih.govacs.org This approach effectively neutralizes the charge of the phosphate group, facilitating its passage across the lipid cell membrane. nih.govacs.org

By delivering 6-TGMP directly into the cell, these prodrugs can bypass the need for activation by HGPRT, which can be a mechanism of resistance in some cancer cells. nih.govnih.gov

Examples of Prodrug Patterns and Their Efficacy (e.g., 4-acetyloxybenzyl-, cycloSaligenyl-derivates)

Several prodrug patterns have been successfully applied to 6-TGMP, demonstrating enhanced efficacy, particularly in thiopurine-resistant cell lines. nih.govnih.gov

4-acetyloxybenzyl (AB) derivatives: These prodrugs have shown significant antiproliferative activity. nih.gov

cycloSaligenyl (cycloSal) derivatives: This class of prodrugs has also proven to be effective in overcoming resistance to thiopurines. nih.govnih.gov The cycloSaligenyl moiety is a cyclic phosphate triester that is cleaved intracellularly to release the active nucleotide.

Research has demonstrated that both 4-acetyloxybenzyl- and cycloSaligenyl-derivatized 6-TGMP prodrugs are effective antiproliferative compounds in cells that are resistant to conventional thiopurine therapy. nih.govnih.gov The intracellular conversion of these prodrugs into the bioactive 6-thioguanosine triphosphate (6-TGTP) has been confirmed, highlighting the success of this therapeutic strategy. nih.govnih.gov

Below is a table summarizing the efficacy of selected 6-TGMP prodrugs compared to the parent compounds in a human embryonic kidney cell line (HEK293T).

| Compound | EC50 (μM) in HEK293T cells |

| 6-Thioguanine (6-TG) | 3.6 |

| 6-Thioguanosine (6sG) | 4.7 |

| 4-acetyloxybenzyl (AB) 6-TGMP prodrug | >100 |

| cycloSaligenyl (cycloSal) 6-TGMP prodrug | 64.9 |

EC50 represents the half-maximal effective concentration after 48 hours of treatment. acs.org

The higher EC50 values for the prodrugs in susceptible cells are likely due to the requirement for intracellular enzymatic removal of the masking groups to release the active 6-TGMP. nih.govacs.org However, their superior performance in resistant cells underscores the potential of these prodrug strategies. nih.gov

Intracellular Conversion of Prodrugs to Bioactive Nucleotides

The activation of thiopurine prodrugs into their pharmacologically active nucleotide forms is a critical intracellular process governed by specific enzymatic pathways. For 6-thioguanine (6-TG), a precursor to this compound (6-TGMP), this conversion is the initial and rate-limiting step for its therapeutic activity. nih.gov Advanced prodrug strategies aim to deliver 6-TGMP directly, thereby bypassing potential resistance mechanisms associated with the initial activation of 6-TG. acs.orgnih.gov

The primary pathway for the bioactivation of 6-TG involves its direct conversion to 6-TGMP. nih.gov This reaction is catalyzed by the purine (B94841) salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govnih.gov HPRT facilitates the transfer of a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate to 6-TG, yielding 6-TGMP. nih.govmetabolicatlas.org

Once formed, 6-TGMP is sequentially phosphorylated by intracellular kinases to generate the more highly phosphorylated and biologically active 6-thioguanine nucleotides (TGNs). nih.gov This process leads to the formation of 6-thioguanosine diphosphate (6-TGDP) and ultimately 6-thioguanosine triphosphate (6-TGTP). nih.govconsensus.app The conversion of TGDP to TGTP is catalyzed by nucleoside diphosphate kinases (NDPK). consensus.app These TGNs, particularly 6-TGTP and its deoxy-form (TdGTP), can be incorporated into RNA and DNA, which is a key mechanism of their cytotoxic effect. nih.gov

A significant challenge in thiopurine therapy is the development of resistance, which is often linked to the expression and activity of the HPRT enzyme. nih.govacs.org Reduced or absent HPRT activity prevents the initial conversion of 6-TG to 6-TGMP, rendering the prodrug ineffective. nih.govnih.gov To circumvent this resistance mechanism, various 6-TGMP prodrugs have been developed. These compounds are designed with masking groups on the 5'-O-monophosphate to facilitate cell entry and then be cleaved by intracellular enzymes, such as esterases, to release the active 6-TGMP. nih.govacs.org This strategy bypasses the HPRT-dependent activation step. nih.gov

Research into these novel prodrugs has demonstrated their effectiveness in cells resistant to conventional thiopurines. acs.orgnih.gov Studies have successfully synthesized and evaluated several 6-TGMP prodrugs, including those with 4-acetyloxybenzyl (AB) and cycloSaligenyl (cycloSal) derivatizations. acs.orgnih.gov The intracellular conversion of these prodrugs leads to the formation of bioactive 6-TGTP, which has been confirmed using advanced analytical techniques. nih.govacs.org

The table below summarizes the key enzymes involved in the intracellular conversion pathways.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role in Pathway |

| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | 6-Thioguanine, 5-Phospho-alpha-D-ribose 1-diphosphate | This compound (6-TGMP), Diphosphate | Initial activation of the 6-thioguanine prodrug. nih.govnih.gov |

| Guanylate Kinase (and other kinases) | This compound (6-TGMP) | 6-Thioguanosine diphosphate (6-TGDP) | First phosphorylation step. | |

| Nucleoside Diphosphate Kinase | NDPK | 6-Thioguanosine diphosphate (6-TGDP) | 6-Thioguanosine triphosphate (6-TGTP) | Second phosphorylation step to form the active triphosphate nucleotide. consensus.app |

| Cellular Esterases | 6-TGMP Prodrugs (e.g., AB-, cycloSal-derivatized) | This compound (6-TGMP) | Cleavage of masking groups from 6-TGMP prodrugs to release the active monophosphate form. nih.govacs.org |

Research findings on the antiproliferative activity of 6-TG and various 6-TGMP prodrugs highlight the potential of these novel compounds. The half-maximal effective concentration (EC50) provides a measure of a compound's potency.

| Compound | EC50 in HEK293T cells (48h treatment) (μM) |

| 6-Thioguanine (6-TG) | 3.6 |

| 6-Thioguanosine (6sG) | 4.7 |

| 4-acetyloxybenzyl (AB) derivatized 6sGMP prodrug (4a) | 16.7 |

| S-pivaloyl-2-thioethyl (tBuSATE) derivatized 6sGMP prodrug (4b) | >100 |

| cycloSaligenyl (cycloSal) derivatized 6sGMP prodrug (7a) | 26.8 |

Data sourced from a 2022 study in the Journal of Medicinal Chemistry investigating 6-TGMP prodrugs against thiopurine-resistant cells. acs.org

The higher EC50 values for the prodrugs compared to 6-TG in susceptible cells are likely due to the requisite removal of the masking groups by cellular enzymes, which may be an incomplete process, or differences in cellular uptake. nih.govacs.org However, the key advantage of these prodrugs is their demonstrated efficacy in cells that have developed resistance to 6-TG due to deficient HPRT expression. acs.orgnih.gov

Analytical and Biochemical Characterization Methodologies

Quantification of 6-Thioguanosine (B559654) Monophosphate and Its Metabolites

The quantification of 6-TGMP and other thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), is essential for therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 6-TGMP and its metabolites. Various HPLC methods have been optimized to achieve sensitive and specific quantification in complex biological samples like red blood cells.

Reversed-Phase HPLC with Precolumn Derivatization

Reversed-phase HPLC is a widely used technique for the separation and quantification of thiopurine metabolites. To enhance detection sensitivity and selectivity, precolumn derivatization is often employed. For instance, thioguanine nucleotides (TGNs) can be derivatized with potassium permanganate (B83412) before analysis.

One method involves the extraction of 6-thioguanine (6-TG) and its related compounds from plasma using perchloric acid. The neutralized extracts are then chromatographed on a μBondapak C18 column. The mobile phase and detection wavelength are optimized for different metabolites. For example, 6-TG, 6-thiouric acid, 6-thioxanthine (B131520), and 6-thioguanosine can be analyzed using a mobile phase of 0.01 M sodium acetate (B1210297) (pH 3.5) with 10% methanol (B129727) and UV detection at 340 nm nih.gov. This approach allows for a detection limit of 0.8 nmol/ml for 6-TG in plasma nih.gov.

Research has also focused on improving the standardization of HPLC-UV procedures for quantifying 6-TGN and 6-methylmercaptopurine nucleotides (6-MMPN) in red blood cells mdpi.com. These methods are crucial for balancing the efficacy of thiopurine drug therapy while minimizing adverse effects.

Ion-Pair Liquid Chromatography

Ion-pair liquid chromatography is another effective method for the analysis of charged analytes like 6-TGMP. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column.

A sensitive and rapid assay using ion-pairing HPLC with dual-channel UV-wavelength detection has been developed for the quantification of thioinosine monophosphate and thioguanosine monophosphate nih.gov. This method allows for a lower limit of sensitivity of 10 pmol of thioguanosine monophosphate in neoplastic cells nih.gov. In another application, analytes were separated by ion-pairing liquid chromatography using tetrabutylammonium (B224687) ions acs.org.

Ultraviolet (UV) and Fluorescence Detection

Both UV and fluorescence detection are commonly used in conjunction with HPLC for the quantification of 6-TGMP and its metabolites. UV detection is based on the principle that these compounds absorb light at specific wavelengths. For instance, 6-thioguanosine and other thionucleosides absorb light at wavelengths longer than 300 nm rsc.org. In one HPLC method, UV detection was set at 340 nm for the analysis of 6-thioguanine and its metabolites nih.gov.

Fluorescence detection offers higher sensitivity and selectivity for certain compounds. After derivatization, some thiopurine metabolites can be detected using fluorescence. For example, an HPLC method was developed that uses both UV absorption and fluorescence for the detection of thiopurine mono-, di-, and triphosphates acs.org. Novel fluorescent nanoprobes have also been developed for the sensitive detection of 6-thioguanine, demonstrating the potential of fluorescence-based methods rsc.orgejournal.by.

Table 1: HPLC Method Parameters for Thiopurine Metabolite Analysis

| Parameter | Reversed-Phase HPLC with Precolumn Derivatization | Ion-Pair Liquid Chromatography |

| Sample Matrix | Plasma, Red Blood Cells | Neoplastic Cells, Red Blood Cells |

| Derivatization | Potassium Permanganate | Not applicable |

| Column | μBondapak C18 | Purospher RP18-e |

| Mobile Phase | 0.01 M Sodium Acetate, pH 3.5 with 10% Methanol | Dihydrogenophosphate buffer-methanol |

| Detection | UV at 340 nm | Dual-channel UV, Fluorescence |

| Limit of Detection | 0.8 nmol/ml for 6-TG in plasma nih.gov | 10 pmol for 6-TGMP in neoplastic cells nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of 6-TGMP and its metabolites, often considered the gold standard for detecting the biologically active 6-thioguanosine triphosphate (6-GTP) acs.orgnih.gov. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Several LC-MS/MS methods have been developed and validated for the simultaneous measurement of thiopurine metabolites in various biological matrices, including red blood cells and dried blood spots semanticscholar.orgnih.govnih.govresearchgate.net. These methods offer rapid analysis, low limits of quantitation, and high precision researchgate.net. For instance, a UPLC-MS/MS method for analyzing 6-mercaptopurine (B1684380), 6-methylmercaptopurine, and 6-thioguanosine-5'-monophosphate in dried blood spots has a run time of 5 minutes and a linear calibration curve over a range of 25.5–1020 ng/mL for each analyte nih.gov.

The validation of these methods is crucial to ensure their reliability for clinical applications. Validation parameters typically include linearity, accuracy, precision, and stability semanticscholar.orgresearchgate.net.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

| Analyte | Linear Range (μmol/L) | Lower Limit of Quantitation (μmol/L) | Mean Extraction Recovery (%) |

| 6-TGN | 0.1–10 | 0.1 | 71.0 - 75.0 semanticscholar.org |

| 6-MMPN | 0.5–100 | 0.5 | 96.4 - 102.2 semanticscholar.org |

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

While not a direct measure of 6-TGMP concentration, quantitative polymerase chain reaction (qPCR) is a powerful tool for analyzing the expression of genes involved in the metabolic pathway of thiopurines. The expression levels of these genes can influence the intracellular concentrations of 6-TGMP and its metabolites, thereby affecting drug efficacy and toxicity.

Studies have used qPCR to investigate the relationship between the expression of genes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and the cellular response to thiopurine drugs acs.orgnih.gov. For example, qPCR analysis has shown that resistance to thiopurines can be related to the expression of the salvage pathway enzyme HGPRT acs.org.

Furthermore, research has explored the correlation between the expression levels of various genes and the concentrations of 6-TGN and methyl thioinosine monophosphate (meTIMP) in patients with inflammatory bowel disease nih.govnih.govresearchgate.net. These studies have identified several genes whose expression correlates with thiopurine metabolite levels, providing novel insights into drug targets and disease mechanisms nih.govnih.gov.

Table 3: Genes with Expression Levels Correlated to Thiopurine Metabolite Concentrations

| Gene | Correlation with 6-TGN | Correlation with meTIMP/6-TGN Ratio |

| HVCN1 | Positive nih.gov | Inverse nih.gov |

| TOX4 | Positive nih.gov | Not specified |

| SMAP2 | Positive nih.gov | Not specified |

| DEF8 | Positive nih.gov | Not specified |

| PLCB2 | Positive nih.gov | Inverse nih.gov |

| FAR1 | Not specified | Inverse nih.gov |

| LAP3 | Not specified | Inverse nih.gov |

| CTSS | Not specified | Inverse nih.gov |

Techniques for Studying Nucleic Acid Incorporation

The incorporation of 6-thioguanosine into RNA and DNA is a key aspect of its biological activity. Researchers have developed specialized methods to detect and quantify this incorporation, as well as to study the subsequent interactions of the modified nucleic acids with proteins.

Thiol-Uracil Capture Sequencing (TUC-seq DUAL) is a powerful method for evaluating mRNA lifetimes and detecting the incorporation of modified nucleosides like 6-thioguanosine (6sG) into newly synthesized RNA. nih.govnih.govnih.gov This technique relies on metabolic labeling of RNA with 6sG, followed by a specific chemical conversion that induces a G-to-A mutation signature during reverse transcription and subsequent sequencing. nih.govacs.org

The core of the TUC-seq DUAL method is a two-step chemical process. Initially, the 6sG incorporated into RNA is oxidized using a combination of osmium tetroxide (OsO₄) and ammonium (B1175870) chloride (NH₄Cl). nih.govresearchgate.net This step, however, does not directly produce a species that is read as adenosine (B11128). Instead, it forms a sulfonium (B1226848) moiety at the C6 position (6soG). nih.gov In a subsequent step, this intermediate is treated with a buffered hydrazine (B178648) solution, which quantitatively substitutes the SO₃⁻ group to form 6-hydrazino-2-aminopurine (A'). nih.gov This A' derivative is structurally similar to adenosine and is efficiently decoded as such by reverse transcriptase, leading to the desired G-to-A transition in the sequencing data. nih.govnih.gov This entire process is mild enough to maintain the integrity of the RNA. researchgate.net

The TUC-seq DUAL approach allows for the simultaneous detection of both 6sG and another metabolic label, 4-thiouridine (B1664626) (4sU), which is converted to a cytidine (B196190) analog (U-to-C mutation). nih.govnih.gov This dual-labeling strategy enables precise measurements of mRNA synthesis and decay rates. nih.govnih.gov

Research has demonstrated the successful application of TUC-seq DUAL in detecting 6sG incorporation in specific transcripts. For instance, in HEK293T cells labeled with 100 μM 6sG for two hours, the fraction of mutated reads was significantly above background levels for certain endogenous mRNAs. nih.gov

| Endogenous mRNA | Fraction of Mutated Reads (G-to-A) | Net Newly Synthesized Transcripts |

|---|---|---|

| Cyclin E1 (CcnE1) | 7.5% | 6.5% |

| p21 | ~12% | 10% |

To quantify the amount of 6-thioguanine (6-TG) incorporated into DNA, a common approach involves the enzymatic digestion of DNA to its constituent nucleosides, followed by sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This method allows for the precise measurement of DNA-TG levels in various biological samples, including peripheral blood leukocytes from patients undergoing thiopurine therapy. nih.gov

The process begins with the isolation of DNA from the cells of interest. The purified DNA is then subjected to enzymatic hydrolysis, which breaks it down into individual 2'-deoxyribonucleosides. A combination of enzymes is typically used to ensure complete digestion. Following digestion, the sample is often derivatized to enhance the detection of the 6-TG adduct. For example, a precolumn derivatization with a thiol-reactive fluorescent reagent can be employed for HPLC-based quantification. For LC-MS/MS, a derivatization step to form etheno-adducts of thioguanine and guanine (B1146940) can be used. nih.gov

LC-MS/MS provides a highly sensitive and specific method for quantifying DNA-TG. nih.govnih.gov The method can be validated for linearity, accuracy, precision, and recovery to ensure reliable results. nih.govresearchgate.net Studies have successfully applied this technique to monitor DNA-TG levels in patients, revealing significant interindividual variation. nih.gov For instance, in pediatric patients with acute lymphoblastic leukemia, a median DNA-TG level of 106.0 fmol TG/µg DNA has been reported. nih.gov

| Parameter | Value/Range |

|---|---|

| Linearity Range | 10.0–5,000.0 fmol TG/µg DNA |

| Bias for Accuracy | -10.4% to -3.5% |

| Intra-day Precision (CV) at 80 fmol TG/µg DNA | 3.4% |

| Inter-day Precision (CV) at 80 fmol TG/µg DNA | 5.8% |

| Intra-day Precision (CV) at 800 fmol TG/µg DNA | 4.9% |

| Inter-day Precision (CV) at 800 fmol TG/µg DNA | 5.3% |

| Recovery | 85.7%–116.2% |

6-Thioguanine and its derivatives are valuable tools for investigating the interactions between nucleic acids and proteins due to their photo-activatable nature. nih.gov When incorporated into DNA or RNA, 6-thioguanine can be selectively excited by ultraviolet A (UVA) light, leading to the formation of covalent crosslinks with nearby amino acid residues of interacting proteins. nih.govnih.govresearchgate.net This "zero-length" crosslinking approach provides a snapshot of the native interactions within ribonucleoprotein or DNA-protein complexes.

The principle behind this technique is that 6-thioguanine absorbs UVA light, a wavelength that typically does not damage unmodified nucleic acids or proteins, and generates reactive oxygen species. nih.gov This leads to the formation of covalent bonds between the thiopurine-containing nucleic acid and adjacent proteins. nih.gov The resulting crosslinked complexes can then be isolated and the identity of the interacting proteins can be determined using techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry. nih.gov

This method has been successfully used to identify proteins that are in close proximity to 6-TG-containing DNA in cells. For example, upon UVA irradiation of cells that have incorporated 6-TG into their DNA, several key DNA repair and replication proteins have been found to be crosslinked. nih.gov The efficiency of this crosslinking can be significant, with studies showing that a substantial portion of DNA fragments containing 6-TG can become associated with protein even at low UVA doses. nih.gov

| Protein | Function | Experimental Conditions |

|---|---|---|

| Proliferating Cell Nuclear Antigen (PCNA) | DNA replication and repair | CCRF-CEM cells with 6-TG incorporation followed by UVA irradiation (10 kJ/m²) |

| MSH2 | Mismatch repair | CCRF-CEM cells with 6-TG incorporation followed by UVA irradiation (10 kJ/m²) |

| Xeroderma Pigmentosum Group A (XPA) protein | Nucleotide excision repair | CCRF-CEM cells with 6-TG incorporation followed by UVA irradiation (10 kJ/m²) |

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of 6-TGMP from thiopurine precursors like azathioprine or 6-mercaptopurine?

- Methodological Answer: 6-TGMP biosynthesis begins with the conversion of thiopurines (e.g., 6-mercaptopurine) via hypoxanthine phosphoribosyltransferase (HPRT) to form 6-thioinosine monophosphate (6-TIMP). This intermediate is metabolized by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to produce 6-TGMP . Key enzymes to monitor include HPRT (using radiometric assays) and IMPDH (via spectrophotometric analysis of NAD+ reduction). Knockout models or siRNA silencing of these enzymes can validate their roles in metabolic flux studies.

Q. How is 6-TGMP quantified in cellular systems, and what methodological challenges exist in its detection?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for quantifying 6-TGMP and its metabolites. Challenges include distinguishing 6-TGMP from structurally similar nucleotides (e.g., endogenous guanosine phosphates) and ensuring stability during sample preparation. Isotope-labeled internal standards (e.g., ¹³C-6-TGMP) improve accuracy by correcting for matrix effects . Pre-treatment with phosphatase inhibitors prevents dephosphorylation, preserving triphosphate derivatives for analysis.

Q. What role does 6-TGMP play in inhibiting de novo purine synthesis, and how can this be experimentally validated?

- Methodological Answer: 6-TGMP inhibits amidophosphoribosyltransferase (ATase), a rate-limiting enzyme in purine biosynthesis. To validate this, researchers can measure intracellular purine levels (via HPLC) in cells treated with 6-TGMP and compare them to controls. Competitive inhibition assays using recombinant ATase and radiolabeled phosphoribosyl pyrophosphate (PRPP) further confirm mechanistic interactions. Rescue experiments with exogenous purines (e.g., hypoxanthine) can reverse growth inhibition in cell culture models .

Advanced Research Questions

Q. How does the conversion of 6-TGMP to triphosphate derivatives (e.g., 6-TGTP) modulate Rac1-mediated signaling in T-cell apoptosis?

- Methodological Answer: 6-TGTP competes with endogenous GTP for Rac1 binding, forming inactive complexes that block GTPase signaling. To study this, use Rac1-GTP pull-down assays (e.g., PAK1-PBD affinity beads) in activated T-cells treated with 6-TGMP. Fluorescence resonance energy transfer (FRET) biosensors can visualize Rac1 conformational changes in real time. Apoptosis is quantified via annexin V/PI staining or caspase-3/7 activation assays. Genetic ablation of Rac1 (CRISPR/Cas9) or overexpression of dominant-negative mutants further clarifies its role .

Q. What experimental approaches resolve contradictory data on 6-TGMP’s dual role in promoting autophagy and apoptosis?

- Methodological Answer: Co-monitoring autophagy (LC3-II puncta via fluorescence microscopy) and apoptosis (caspase-3 cleavage by western blot) in thiopurine-treated cells under nutrient-deprived conditions can clarify context-dependent effects. Pharmacological inhibitors (e.g., chloroquine for autophagy, Z-VAD-FMK for caspases) dissect crosstalk between pathways. Mitochondrial depolarization (JC-1 staining) and ROS production (DCFDA probes) link oxidative stress to cell fate decisions. Single-cell RNA sequencing identifies transcriptional programs favoring autophagy or apoptosis .

Q. How can 6-TGMP prodrugs overcome resistance in thiopurine-refractory cancers?

- Methodological Answer: Prodrugs like 6-thioguanosine monophosphate analogs with masked phosphate groups enhance cellular uptake. Resistance mechanisms (e.g., reduced HPRT activity) are bypassed by incorporating phosphoramidate protides, which release 6-TGMP intracellularly independent of HPRT. Efficacy is tested in resistant leukemia/breast cancer lines (e.g., CCRF-CEM) via IC50 comparisons. Metabolic activation is tracked using ³¹P-NMR to monitor prodrug conversion .

Q. What strategies enable site-specific incorporation of 6-TGMP derivatives into RNA for crosslinking studies?

- Methodological Answer: 6-Thioguanosine-containing mRNA cap analogs (e.g., m7GpppSG) are synthesized via phosphorimidazolide chemistry and incorporated during in vitro transcription. UV-A irradiation (365 nm) induces crosslinking with cap-binding proteins (e.g., eIF4E), analyzed via SDS-PAGE and mass spectrometry. Competitive binding assays (surface plasmon resonance) quantify affinity changes compared to unmodified caps .

Q. How does 6-TGMP incorporation into telomeres induce dysfunction in telomerase-positive cancer cells?

- Methodological Answer: 6-Thio-dGTP, a 6-TGMP metabolite, incorporates into telomeres during replication, causing telomere attrition and mitotic catastrophe. Telomere length is measured via qPCR or telomere restriction fragment (TRF) analysis in treated vs. untreated cells. Senescence-associated β-galactosidase staining and γH2AX foci (DNA damage markers) confirm telomere dysfunction. Xenograft models (e.g., A549 lung cancer) assess tumor growth suppression in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.